N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an imidazo[1,2-b]pyridazine ring fused with a pyrrolidine moiety, making it a versatile scaffold for drug discovery and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as multiple myeloma.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine: Similar structure but with a chlorine substituent.
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: Contains an ester group.
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid: Features a carboxylic acid group.
Uniqueness
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine stands out due to its unique combination of the imidazo[1,2-b]pyridazine ring and the pyrrolidine moiety. This structure provides a versatile platform for further chemical modifications and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H13N5 |
---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C10H13N5/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8/h1-2,5-6,8,11H,3-4,7H2,(H,13,14) |
InChI-Schlüssel |
SGMLJAHQNIEGBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1NC2=NN3C=CN=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.